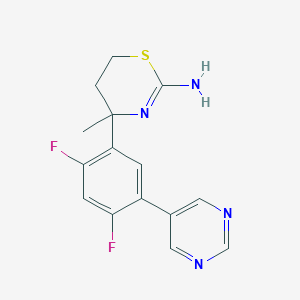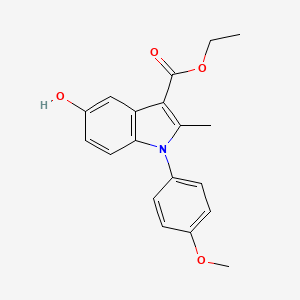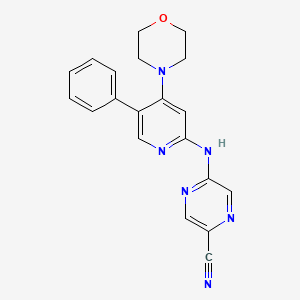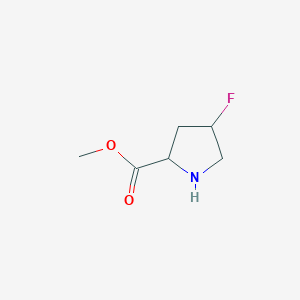
5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid
Vue d'ensemble
Description
5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid is a heterocyclic compound that contains a thiophene ring fused with a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of sulfur-containing compounds with aromatic precursors, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Applications De Recherche Scientifique
5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid
- 6,6-Dimethyl-4-oxo-3-tetrahydro-1H-pyrrol-1-yl-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate .
Uniqueness
What sets 5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C11H14O2S |
|---|---|
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
5,5-dimethyl-6,7-dihydro-4H-2-benzothiophene-1-carboxylic acid |
InChI |
InChI=1S/C11H14O2S/c1-11(2)4-3-8-7(5-11)6-14-9(8)10(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
Clé InChI |
GBWOOJHXGVEEMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=C(SC=C2C1)C(=O)O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetonitrile](/img/structure/B8800544.png)


![3-[(Trifluoroacetyl)amino]succinic anhydride](/img/structure/B8800585.png)


